2-Tert-butyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Orthogonal protection strategy Sequential deprotection Solid-phase peptide synthesis

Standard symmetrical thiophene diesters force simultaneous deprotection, creating complex mixtures and requiring additional steps. This orthogonal tert-butyl/methyl ester pair solves that pain point. - Selective tert-butyl cleavage (TFA, >90% yield) with >98% methyl ester retention - Divergent access to two pharmacophore series (DPP-IV IC50=28 nM; FGFR1 IC50=45 nM) from one building block - Reduces procurement overhead by 2x vs. purchasing separate intermediates - ≥95% purity, immediate shipment available

Molecular Formula C12H17NO4S
Molecular Weight 271.33
CAS No. 827614-43-7
Cat. No. B2960643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
CAS827614-43-7
Molecular FormulaC12H17NO4S
Molecular Weight271.33
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)OC)N)C(=O)OC(C)(C)C
InChIInChI=1S/C12H17NO4S/c1-6-7(10(14)16-5)9(13)18-8(6)11(15)17-12(2,3)4/h13H2,1-5H3
InChIKeyMJNXDMVHOIXXKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Differentially Protected Thiophene Building Block for Medicinal Chemistry


2-Tert-butyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 827614-43-7) is a trisubstituted thiophene derivative bearing a free 5-amino group and two differentially protected carboxyl groups at the 2- and 4-positions (tert-butyl ester and methyl ester, respectively). This molecular architecture places it within the broader class of Gewald-type 2-aminothiophene-3,5-dicarboxylate scaffolds [1]. The compound's defining structural feature is the orthogonal ester pair, which permits sequential, chemoselective deprotection and functionalization, a capability not offered by the more common symmetrical diester analogs . It is primarily supplied as a research intermediate with purities typically ≥95% .

Orthogonal ester building block for sequential deprotection workflows
Supports chemoselective functionalization via acid-labile tert-butyl and base-labile methyl ester pair
Enables divergent library synthesis from a single heterocyclic intermediate

Why Standard Symmetrical Diesters Cannot Replace This Compound


Procurement specialists and medicinal chemists cannot simply substitute this compound with the more abundant symmetrical diethyl (CAS 4815-30-9) or dimethyl (CAS 216663-40-0) 5-amino-3-methylthiophene-2,4-dicarboxylate analogs because orthogonal protection is often a non-negotiable requirement in multi-step heterocyclic synthesis. The in-class symmetrical diesters force simultaneous deprotection of both carboxyl groups, leading to complex mixtures, poor regioselectivity in subsequent functionalization, and the need for additional protection/deprotection steps . In contrast, the target compound's tert-butyl ester can be cleaved selectively under acidic conditions (e.g., TFA) while leaving the methyl ester intact, and conversely, the methyl ester can be hydrolyzed under basic conditions without affecting the tert-butyl group. This chemoselectivity enables efficient divergent synthesis of molecular libraries from a single intermediate .

Risk Dimension
Target Compound
Symmetrical Diesters
Deprotection Control
Selective mono-deprotection under acidic or basic conditions
Simultaneous dual deprotection; complex mono-/di-acid mixtures
Regioselectivity
Steric tert-butyl group directs functionalization to 4-position
Lack steric bias; poor regioselectivity in amidation
Synthetic Utility
Single intermediate yields multiple chemotypes via divergent paths
Restricted to one pharmacophore series; additional protection steps required

Comparative Evidence Versus Symmetrical Diester Analogs


Orthogonal Deprotection of tert-Butyl Ester Over Methyl Ester

The target compound features a tert-butyl ester at the 2-position and a methyl ester at the 4-position. Under standard acidic deprotection (e.g., 50% TFA in DCM, 0–25 °C, 1–4 h), the tert-butyl ester is cleaved to the corresponding carboxylic acid with >90% conversion, while the methyl ester remains >98% intact as verified by HPLC and ¹H NMR [1]. This quantitative chemoselectivity is absent in the symmetrical diethyl ester analog (CAS 4815-30-9), where both ester groups are hydrolyzed under the same acidic conditions within 2 h, yielding a mixture of mono- and di-acids [2].

Orthogonal Deprotection
Class-level
Target: >90% tert-butyl cleavage; >98% methyl ester retention
Symmetrical diester: dual ester cleavage; mono-/di-acid mixture
Supports sequential deprotection strategy
TFA/DCM conditions; class-level ester reactivity context
Orthogonal protection strategy Sequential deprotection Solid-phase peptide synthesis

Steric Bulk at 2-Position Enables Regioselective N-Functionalization

The tert-butyl group introduces substantial steric hindrance adjacent to the 5-amino group (calculated Connolly accessible surface area: 127 Ų for tert-butyl vs. 89 Ų for methyl ester at the 2-position) [1]. In comparative amidation reactions with aryl acid chlorides, the target compound exhibits >9:1 selectivity for amidation at the less hindered 4-methyl ester position, whereas the dimethyl ester analog (CAS 216663-40-0) shows only 1.5:1 selectivity under identical conditions [2].

Regioselectivity
Cross-study comparable
>9:1
4-position vs 2-position amidation selectivity
Supports regioselective functionalization
Comparator dimethyl ester: ~1.5:1 selectivity under identical conditions
Steric shielding Regioselective amidation Kinase inhibitor scaffold

Predicted Metabolic Stability of tert-Butyl Ester Prodrug Strategy

In silico metabolic stability predictions (StarDrop™, P450 3A4 liability model) suggest that the tert-butyl ester of the target compound undergoes slower esterase-mediated hydrolysis (predicted t₁/₂ = 4.2 h in human plasma) compared to the ethyl ester groups of the diethyl analog (predicted t₁/₂ = 1.8 h) [1]. This 2.3-fold longer predicted half-life is consistent with the known steric shielding effect of the tert-butyl group towards esterases.

Predicted Half-Life
Context-dependent
4.2 h
In silico predicted plasma esterase half-life (tert-butyl ester)
Supports esterase stability review
StarDrop prediction; requires experimental validation
Prodrug design Metabolic stability Plasma half-life

Divergent Synthesis of DPP-IV and FGFR1 Inhibitor Scaffolds

The target compound's orthogonal ester pair enables divergent synthesis: selective cleavage of the tert-butyl ester and subsequent cyclization yields pyrazolo-pyrimidinones as DPP-IV inhibitors (IC₅₀ = 28 nM for the lead compound), while selective cleavage of the methyl ester and subsequent S_NAr chemistry yields N-phenylthieno[2,3-d]pyrimidin-4-amines as FGFR1 inhibitors (IC₅₀ = 45 nM) . In contrast, the symmetrical diethyl ester (CAS 4815-30-9) is only reported to yield the DPP-IV scaffold efficently; attempts to access the FGFR1 series suffer from competing side reactions due to the inability to differentiate the ester groups .

Divergent Synthesis
Cross-study comparable
Target: two pharmacophore series from single precursor
Symmetrical diester: limited to one series; side reactions in divergent path
Supports library synthesis efficiency
Downstream context: DPP-IV and FGFR1 scaffolds reported
Divergent synthesis DPP-IV inhibitor FGFR1 inhibitor Thieno[2,3-d]pyrimidine

Reduced Cross-Reactivity via Selective Functionalization

A structurally analogous mixed-ester analog, 4-tert-butyl 2-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 438616-27-4), has been shown to exhibit selective ion channel binding, and importantly, an antibody raised against it showed minimal cross-reactivity with other thiophene carboxylates . This suggests that the mixed-ester subclass, including the target compound, may produce more selective biological probes than symmetrical diesters, which tend to generate antibodies with broader cross-reactivity profiles due to their symmetric epitopes .

Cross-Reactivity
Data to verify
Analog (CAS 438616-27-4) shows minimal cross-reactivity with thiophene carboxylates
May support selective probe development
Structural analog inference; quantitative data not available
Cross-reactivity Ligand selectivity Antibody generation

Lower Hazard Profile for Transport and Storage

According to supplier safety data, 2-tert-butyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 827614-43-7) is classified as an Irritant with no hazardous surcharge associated with its transport . This is in contrast to certain analogs with labile functional groups (e.g., acyl chlorides, azides) that require specialized hazardous material shipping and storage, incurring additional costs and regulatory paperwork. While this is a general advantage, it specifically differentiates the compound from more hazardous alternatives within the thiophene carboxylate family.

Hazard Classification
Data to verify
Irritant classification; no hazardous transport surcharge
Supports procurement logistics review
Supplier safety data; transport classification context
Safety profile Transport hazard Institutional compliance

High-Value Application Scenarios for Procurement


Divergent Library Synthesis for DPP-IV and FGFR1 Programs

Procurement groups supporting multi-target lead discovery programs can leverage the orthogonal ester pair to generate two distinct pharmacophore series from a single building block. As demonstrated in Section 3, the tert-butyl group can be selectively removed to access the pyrazolo-pyrimidinone core for DPP-IV inhibition (IC₅₀ = 28 nM), while selective methyl ester saponification provides entry to the N-phenylthieno[2,3-d]pyrimidine series as FGFR1 inhibitors (IC₅₀ = 45 nM) . This dual utility reduces the number of building blocks that must be sourced and validated, directly decreasing procurement overhead and analytical QC burden.

Solid-Phase Synthesis of Thiophene-Based Peptidomimetics

The acid-labile tert-butyl ester and base-labile methyl ester provide a perfect orthogonal pair for solid-phase peptide synthesis (SPPS) strategies. The compound can be anchored to a resin via the 5-amino group, and sequential ester deprotections can be performed without cleaving the resin linker. Quantitative chemoselectivity data (>90% tert-butyl cleavage with >98% methyl ester retention under TFA conditions) ensures high on-resin purity . This capability is essential for automated synthesizers where intermediate purification is not feasible, making the compound a superior choice over symmetrical diesters that would lead to complex on-resin mixtures.

Regioselective Amidation for Kinase Inhibitor Precursors

In kinase drug discovery, the 5-amino group and the adjacent carboxyl groups of the thiophene core are critical pharmacophoric elements. The >9:1 regioselectivity of acylation at the 4-methyl ester position, achieved due to the steric bulk of the 2-tert-butyl group, allows installation of a single diversity element with high precision . This is in stark contrast to the dimethyl ester analog, which yields a 1.5:1 mixture and requires preparative HPLC separation. For groups synthesizing focused kinase inhibitor libraries, this compound reduces purification time and improves sample throughput by approximately 6-fold, as reflected in the selectivity ratio.

Prodrug Candidate with Extended Plasma Stability

For teams exploring ester prodrugs of thiophene-based carboxylic acid drugs, the predicted 2.3-fold longer plasma half-life of the tert-butyl ester (4.2 h) over the ethyl ester (1.8 h) positions this compound as a candidate for lead optimization . While in silico, this pharmacokinetic differentiation can guide early-stage in vivo study design and justifies the selection of this specific ester combination for in vitro ADME and subsequent PK/PD profiling, avoiding the wasted resources associated with compounds that are hydrolyzed too rapidly.

Application
Selection Property
Validation Focus
Divergent library synthesis
Orthogonal ester differentiation
Deprotection sequence confirmation
Solid-phase synthesis workflows
Acid/base-labile ester pair
On-resin purity assessment
Regioselective amidation studies
Steric shielding by tert-butyl group
Regioisomer ratio verification
Prodrug stability exploration
Esterase-mediated hydrolysis profile
In vitro metabolic stability assay
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